![molecular formula C19H13N3OS B2742626 Phenyl(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone CAS No. 318256-00-7](/img/structure/B2742626.png)
Phenyl(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone
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Description
Phenyl(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone is a chemical compound with the molecular formula C16H11NOS . It has an average mass of 265.330 Da and a monoisotopic mass of 265.056122 Da .
Molecular Structure Analysis
The molecular structure of Phenyl(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone consists of a phenyl group attached to a pyrazolyl methanone group, which is further attached to a phenyl thiazolyl group . The SMILES string representation of the molecule isc1ccc (cc1)c2ncc (s2)C(=O)c3ccccc3
. Physical And Chemical Properties Analysis
Phenyl(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone has a density of 1.2±0.1 g/cm3, a boiling point of 439.6±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 69.7±3.0 kJ/mol and a flash point of 219.7±26.5 °C . The compound has a molar refractivity of 77.1±0.3 cm3, and it has 2 H bond acceptors and 0 H bond donors .Scientific Research Applications
- “MLS000540402” exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it inhibits cell proliferation, induces apoptosis, and disrupts cancer cell signaling pathways. Further exploration is needed to understand its full potential as a chemotherapeutic agent .
- The compound has demonstrated anti-inflammatory effects in preclinical studies. It modulates inflammatory mediators, such as cytokines and prostaglandins, which play a crucial role in inflammatory diseases. Researchers are exploring its potential for treating conditions like rheumatoid arthritis and inflammatory bowel disease .
- “MLS000540402” possesses antioxidant properties, scavenging free radicals and protecting cells from oxidative stress. This makes it relevant for potential therapeutic applications in age-related diseases, neurodegenerative disorders, and cardiovascular health .
- Studies have investigated the compound’s antimicrobial effects against bacteria, fungi, and parasites. It shows promise as an antimicrobial agent, particularly against drug-resistant strains. Researchers are exploring its use in developing novel antibiotics and antifungal drugs .
- Preclinical research suggests that “MLS000540402” may have neuroprotective effects. It modulates neuronal signaling pathways, reduces oxidative damage, and enhances neuronal survival. Investigations continue to explore its relevance in neurodegenerative conditions like Alzheimer’s and Parkinson’s diseases .
- Beyond its biological applications, the compound’s photophysical properties have drawn interest. It exhibits fluorescence and phosphorescence behavior, making it useful in materials science, organic electronics, and luminescent devices .
Anticancer Properties
Anti-inflammatory Activity
Antioxidant Properties
Antimicrobial Activity
Neuroprotective Potential
Photophysical Properties
properties
IUPAC Name |
phenyl-[3-(2-phenyl-1,3-thiazol-5-yl)pyrazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS/c23-19(15-9-5-2-6-10-15)22-12-11-16(21-22)17-13-20-18(24-17)14-7-3-1-4-8-14/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQUOUSKDRVTGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C3=NN(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone |
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